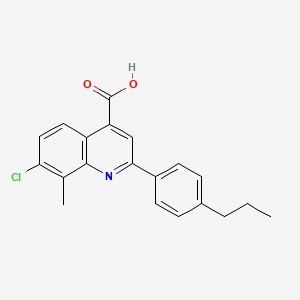

7-Chlor-8-methyl-2-(4-Propylphenyl)chinolin-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C20H18ClNO2 and its molecular weight is 339.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 7-Chlor-8-methyl-2-(4-Propylphenyl)chinolin-4-carbonsäure

Einleitung: This compound ist ein Chinolin-Derivat, eine Klasse heterocyclischer aromatischer organischer Verbindungen. Chinoline sind für ihre vielfältigen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt, da sie einzigartige chemische Eigenschaften besitzen. Im Folgenden finden Sie eine detaillierte Analyse der einzigartigen Anwendungen dieser Verbindung in verschiedenen wissenschaftlichen Forschungsfeldern.

Medizinische Chemie: Medikamentenforschung und -entwicklung

Chinolin-Derivate sind im Bereich der medizinischen Chemie von entscheidender Bedeutung und dienen als Gerüst für die Medikamentenforschung . Sie sind an der Synthese von Verbindungen mit potenziellen biologischen und pharmazeutischen Aktivitäten beteiligt. Die spezifische Struktur von this compound könnte für die Entwicklung neuer Therapeutika verwendet werden, die auf verschiedene Krankheiten abzielen.

Organische Synthese: Grüne Chemie

In der synthetischen organischen Chemie werden Chinolin-Derivate durch grüne Chemie-Protokolle synthetisiert, z. B. unter Verwendung von recycelbaren Katalysatoren und umweltfreundlichen Reaktionsbedingungen . Diese Verbindung kann mit Methoden synthetisiert werden, die die Umweltbelastung minimieren und sich an die Prinzipien der nachhaltigen Chemie halten.

Industrielle Chemie: Katalysatordesign

Chinolinverbindungen können als Liganden im Katalysatordesign wirken, was in industriellen chemischen Prozessen von entscheidender Bedeutung ist . Ihre Fähigkeit, an Metalle zu binden, kann die katalytische Effizienz in Reaktionen wie Hydrierung und Kohlenstoff-Kohlenstoff-Bindungsbildung verbessern, die für die Herstellung von Pharmazeutika und Feinchemikalien von grundlegender Bedeutung sind.

Biochemie: Enzyminhibition

Einige Chinolin-Derivate wurden auf ihre Rolle als Enzyminhibitoren untersucht . Sie können so konzipiert werden, dass sie bestimmte Enzyme wie Dihydroorotat-Dehydrogenase hemmen, die an der Biosynthese von Pyrimidinen beteiligt sind, was Auswirkungen auf die Krankheitsbehandlung und die biochemischen Stoffwechselstudien hat.

Pharmakologie: Antimikrobielle Mittel

Chinolin-Derivate wurden zur Synthese antimikrobieller Mittel verwendet, darunter Antibiotika wie Ciprofloxacin . Die strukturellen Analoga von this compound könnten auf ihre antimikrobiellen Eigenschaften untersucht werden, um zur Bekämpfung resistenter Bakterienstämme beizutragen.

Molekularmodellierung: Medikamentendesign

Die Struktur der Verbindung kann in der Molekularmodellierung verwendet werden, um Medikamente mit verbesserter Bindungsaffinität und Selektivität zu entwickeln . Durch die Untersuchung der Wechselwirkung mit biologischen Zielstrukturen können Forscher die Wirksamkeit neuer Medikamentenkandidaten vorhersagen.

Analytische Chemie: Chromatographie

Chinolin-Derivate können als Standards oder Reagenzien in chromatographischen Techniken zur Analyse komplexer Gemische verwendet werden. Ihre unterschiedlichen chemischen Eigenschaften ermöglichen eine präzise Trennung und Identifizierung von Komponenten in pharmazeutischen und Umweltproben.

Materialwissenschaft: Organische Elektronik

Die elektronischen Eigenschaften von Chinolin-Derivaten machen sie für die Verwendung in der organischen Elektronik geeignet . Sie können in Materialien für organische Leuchtdioden (OLEDs) und andere elektronische Geräte integriert werden und tragen so zur Entwicklung flexibler und effizienter elektronischer Komponenten bei.

Wirkmechanismus

Target of Action

Quinoline derivatives have been evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

Some quinoline-4-carboxylic acid derivatives have been shown to inhibit the enzyme topoisomerase ii . This suggests that the compound may interact with its targets, leading to changes in their activity.

Biochemical Pathways

The inhibition of enzymes like alkaline phosphatases and topoisomerase ii can affect various biochemical pathways, including dna replication and signal transduction .

Result of Action

The inhibition of enzymes like alkaline phosphatases and topoisomerase ii can lead to changes in cellular processes, potentially resulting in antitumor activity .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various factors, including the presence of transition metals, ionic liquids, and ultrasound irradiation .

This compound, like other quinoline derivatives, holds promise for medicinal chemistry due to its potential biological and pharmaceutical activities .

Biochemische Analyse

Biochemical Properties

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidine . This inhibition can lead to a decrease in pyrimidine levels, affecting DNA and RNA synthesis. Additionally, 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can bind to specific proteins, altering their conformation and function.

Cellular Effects

The effects of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the viability of carcinoma cell lines such as MCF-7, HELA, and Hep-2 . The compound can induce apoptosis in these cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death.

Molecular Mechanism

At the molecular level, 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with dihydroorotate dehydrogenase results in enzyme inhibition, reducing pyrimidine synthesis . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its degradation products can also exhibit biological activity. Long-term exposure to 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid has been observed to cause changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, while high doses may lead to toxicity and adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal models . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, affecting its distribution and accumulation in tissues . Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic use of the compound.

Subcellular Localization

The subcellular localization of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

7-chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-4-13-5-7-14(8-6-13)18-11-16(20(23)24)15-9-10-17(21)12(2)19(15)22-18/h5-11H,3-4H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBWPZTUSNRQBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)